molecular formula C9H10FNO2 B3059835 2-(Ethylamino)-4-fluorobenzoic acid CAS No. 1315365-79-7

2-(Ethylamino)-4-fluorobenzoic acid

Cat. No.: B3059835
CAS No.: 1315365-79-7
M. Wt: 183.18
InChI Key: KHVBWIXFUFGVCA-UHFFFAOYSA-N
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Description

The compound “2-(Ethylamino)-4-fluorobenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “2-(Ethylamino)” part suggests the presence of an ethylamine group attached to the second carbon of the benzoic acid . The “4-fluoro” indicates a fluorine atom attached to the fourth carbon of the benzoic acid .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a benzene ring (from the benzoic acid) with a carboxylic acid group, an ethylamine group, and a fluorine atom attached at the 1st, 2nd, and 4th carbons, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents present . As an aromatic carboxylic acid, it could undergo typical acid-base reactions, forming salts and water .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure . For example, similar compounds like 2-(Ethylamino)ethanol have a boiling point of 169-170 °C and a density of 0.914 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Cytotoxic Activity

2-(Ethylamino)-4-fluorobenzoic acid derivatives have been investigated for their potential in cancer treatment. Carboxamide derivatives of related compounds showed potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds having IC50 values less than 10 nM. These studies highlight the potential of such derivatives in the development of new anticancer drugs (Deady et al., 2005).

Radiopharmaceutical Development

Fluorinated derivatives of this compound have been synthesized and evaluated for their application in radiopharmaceuticals. These compounds were radiolabeled with fluorine-18, showing promising results for brain imaging and assessing serotonin levels, which is crucial in neurological disorders (Lang et al., 1999).

Beta-Blocker Development

Derivatives of this compound have been explored as potential antagonists of the β1-adrenergic receptor (beta-blockers), which are significant in the treatment of cardiovascular diseases. The synthesis and analytical characterization of these derivatives provide insights into their pharmacokinetic properties, crucial for drug development (Tengler et al., 2013).

Biochemical Research and Imaging

In biochemical research, fluorinated derivatives of this compound have been used to investigate transformations in anaerobic environments. These studies help in understanding the biochemical pathways in various microorganisms, which can have applications in environmental science and bioremediation (Genthner et al., 1989).

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(Ethylamino)-4-fluorobenzoic acid”. For instance, if used as a drug, it might interact with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with “2-(Ethylamino)-4-fluorobenzoic acid” would depend on its specific properties. For instance, similar compounds like 2-(Ethylamino)ethanol are considered hazardous, with risks including skin and eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “2-(Ethylamino)-4-fluorobenzoic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Properties

IUPAC Name

2-(ethylamino)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVBWIXFUFGVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284661
Record name Benzoic acid, 2-(ethylamino)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315365-79-7
Record name Benzoic acid, 2-(ethylamino)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(ethylamino)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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